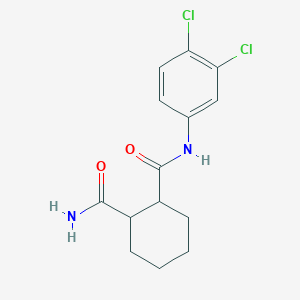
2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide is a chemical compound with the molecular formula C14H16Cl2N2O2 It is known for its unique structure, which includes a cyclohexane ring substituted with a 3,4-dichlorophenyl group and two carboxamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide typically involves the reaction of 3,4-dichloroaniline with cyclohexane-1,2-dicarboxylic anhydride. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst, often at elevated temperatures around 60°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- N-(2-Chlorophenyl)-N’-(3,4-dichlorophenyl)-4-cyclohexene-1,2-dicarboxamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: 2-N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide is unique due to its specific substitution pattern on the cyclohexane ring and the presence of two carboxamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research and industrial contexts.
属性
分子式 |
C14H16Cl2N2O2 |
|---|---|
分子量 |
315.2 g/mol |
IUPAC 名称 |
2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20) |
InChI 键 |
AVKZWCJNDWOBAM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


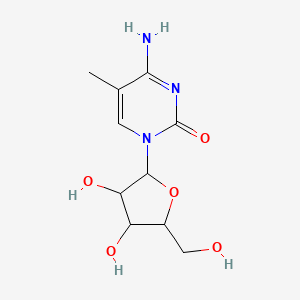
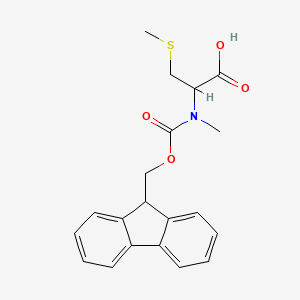
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)
![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
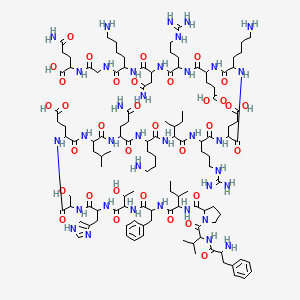
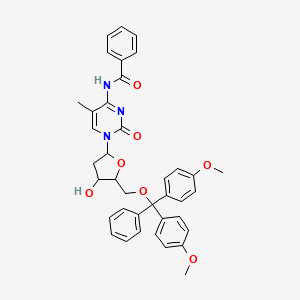

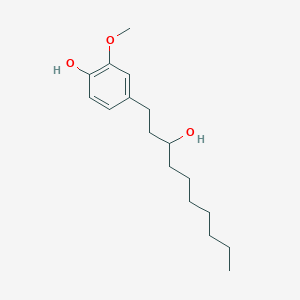
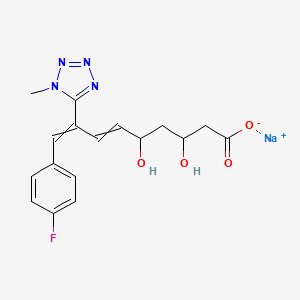
![1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate](/img/structure/B13389393.png)



![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)
